molecular formula C13H18ClNO2 B2587707 Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride CAS No. 2377004-81-2

Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride

Cat. No.: B2587707
CAS No.: 2377004-81-2
M. Wt: 255.74
InChI Key: WWDZRXKCRRLYSW-LYCTWNKOSA-N
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Description

Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride is a chemical compound with a specific stereochemistry, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride typically involves the use of piperidine derivatives and phenylacetic acid derivatives. One common method includes the esterification of 2-phenylpiperidine-4-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.

    Medicine: Research explores its potential as a therapeutic agent for neurodegenerative diseases and its use in drug development.

    Industry: It is utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDZRXKCRRLYSW-LYCTWNKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC(C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCN[C@@H](C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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